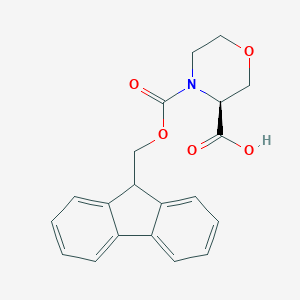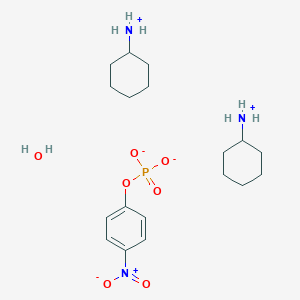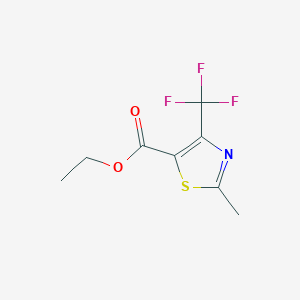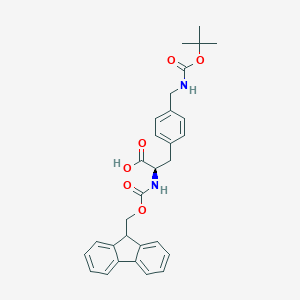
Fmoc-D-4-aminomethylphenylalanine(boc)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-4-aminomethylphenylalanine (boc) is an important amino acid derivative used in peptide synthesis. It is a protected form of the amino acid phenylalanine, which is found in many proteins and is essential for life. The Fmoc-D-4-aminomethylphenylalanine (boc) derivative is used in peptide synthesis because it can be easily removed from the peptide backbone after the peptide has been synthesized. This allows for the synthesis of peptides with specific sequences, which can be used for a variety of scientific and medical applications.
Scientific Research Applications
Synthesis and Peptide Ligations
Fmoc-D-4-aminomethylphenylalanine, often protected with boc (tert-butoxycarbonyl), is used in the synthesis of complex peptides and proteins through native chemical ligation. The S-ethyldisulfanyl derivative of erythro-N-Boc-β-mercapto-l-phenylalanine, facilitated by Fmoc Solid Phase Peptide Synthesis (SPPS), enables ligation at phenylalanine residues. This approach is critical for the synthesis of peptides with precise structural requirements, such as LYRAMFRANK, demonstrating compatibility with reactive side chains and the ability to ligate amino acids beyond glycine (Crich & Banerjee, 2007).
Solid Phase Peptide Synthesis (SPPS)
Fmoc and Boc are the primary groups used to protect the α-amino function in SPPS. The use of safety-catch linkers, such as 2-Methoxy-4-methylsulfinylbenzyl Alcohol, allows the combination of these protection groups, facilitating the synthesis of peptides without common side reactions like diketopiperazine formation. This strategy supports on-resin cyclization and disulfide formation in peptides, expanding the capabilities of peptide synthesis (Nandhini, Albericio, & de la Torre, 2022).
Synthesis of Biotinylated Amino Acids
Fmoc-D-4-aminomethylphenylalanine is utilized in the preparation of biotinylated amino acids, a crucial component in the study of protein interactions and labeling. Efficient coupling reagents enable the synthesis of biotinylated compounds, facilitating research in biochemical and biophysical studies. This method extends to the synthesis of biotinylated compounds of other amino acids, demonstrating the versatility and importance of Fmoc-D-4-aminomethylphenylalanine in biochemical synthesis (Feng, Li, Kang, & Liu, 2010).
Modification and Functionalization of Amino Acids
The synthesis of derivatives of phenylalanine, including those protected by Fmoc and Boc, enables the modification of amino acids for specialized applications. Techniques such as C-H dimethylation allow for the alteration of electronic and steric properties of amino acid derivatives, contributing to the development of novel peptides and peptidomimetics with specific biological activities (Illuminati et al., 2022).
Safety and Hazards
When handling Fmoc-D-4-aminomethylphenylalanine(boc), it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDPKLGXGMDAY-AREMUKBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

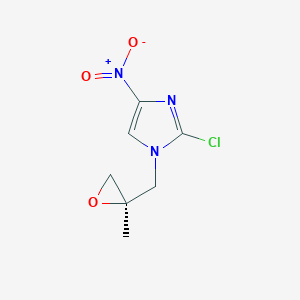
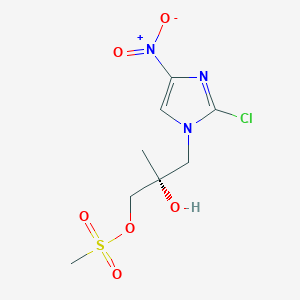
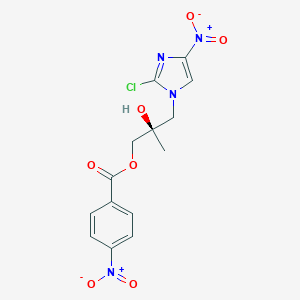

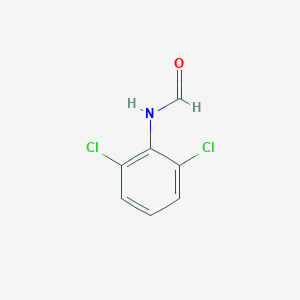
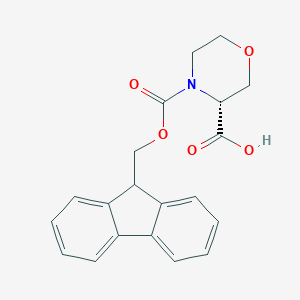
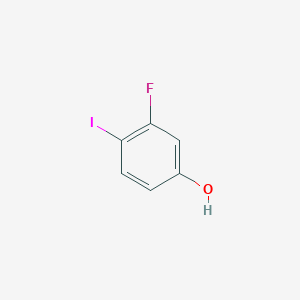


![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)
